molecular formula C9H11N3O3 B1304995 4-(6-Nitropyridin-3-yl)morpholine CAS No. 491855-89-1

4-(6-Nitropyridin-3-yl)morpholine

Cat. No.: B1304995
CAS No.: 491855-89-1
M. Wt: 209.2 g/mol
InChI Key: JAJUAAWSTSRHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Nitropyridin-3-yl)morpholine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a morpholine ring attached to a pyridine ring, which is substituted with a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitropyridin-3-yl)morpholine typically involves the reaction of 6-nitropyridine-3-carboxylic acid with morpholine under specific conditions. One common method includes:

    Starting Materials: 6-nitropyridine-3-carboxylic acid and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with morpholine to yield the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitropyridin-3-yl)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: 4-(6-Aminopyridin-3-yl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

4-(6-Nitropyridin-3-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Catalysis: The compound is investigated for its catalytic properties in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 4-(6-Nitropyridin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure with a bromine substituent instead of a nitro group.

    4-(6-Chloro-3-nitropyridin-2-yl)morpholine: Contains a chlorine substituent in addition to the nitro group.

Uniqueness

4-(6-Nitropyridin-3-yl)morpholine is unique due to the presence of both a morpholine ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

4-(6-Nitropyridin-3-yl)morpholine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a morpholine ring substituted with a nitropyridine moiety. The synthesis typically involves the nitration of 3-pyridinol followed by the reaction with morpholine. The general synthetic route can be summarized as follows:

  • Nitration : 3-Pyridinol is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the 6-position.
  • Reaction with Morpholine : The resulting nitropyridine is then reacted with morpholine under basic conditions to yield this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown:

  • IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Induction of apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor:

  • It has demonstrated inhibitory activity against certain kinases involved in cancer progression, such as GAK (Cyclin G-associated kinase), which plays a role in cell cycle regulation and apoptosis.

The proposed mechanism of action for this compound includes:

  • Binding to Target Enzymes : The nitro group may facilitate interactions with enzyme active sites, altering their activity.
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate cytotoxicity against various cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards MCF-7 and A549 cells. The mechanism was linked to caspase activation and mitochondrial dysfunction.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on GAK.
    • Results : The compound showed promising inhibition rates compared to known inhibitors, indicating potential for further development as a therapeutic agent.

Data Summary

PropertyValue/Details
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
IC50 (MCF-7)~5 µM
IC50 (A549)~7 µM
MechanismApoptosis induction via caspase activation
Enzyme TargetGAK

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(6-Nitropyridin-3-yl)morpholine, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving halogenation, Suzuki coupling, and nitro-group introduction. For example:

Halogenation: Start with a pyridine derivative (e.g., 3-bromo-5-fluoropyridine) reacted under inert atmosphere (Ar) with morpholine, using MgSO₄ as a drying agent.

Borylation: Treat the intermediate with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via cross-coupling to introduce reactive sites.

Nitro-group introduction: Nitration using HNO₃/H₂SO₄ or via substitution reactions with nitrating agents.
Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates. Final products are characterized via 1^1H NMR and mass spectrometry (MS-ESI) .

Q. Basic: How is the structural integrity of this compound validated during synthesis?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR confirms substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine protons at δ 8.2–9.0 ppm).
  • Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2 for C₁₀H₁₂N₃O₃).
  • High-Pressure Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. Advanced: How do high-pressure conditions affect the vibrational modes of morpholine derivatives like this compound?

Methodological Answer:
High-pressure Raman/IR studies reveal phase transitions and conformational changes:

  • Pressure-induced shifts: C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure (e.g., modes at 3070/3085 cm⁻¹ coalesce above 2.5 GPa).
  • Mechanistic insight: Weak van der Waals interactions dominate intermolecular forces, while covalent bonds remain intact. Discontinuities in dω/dpd\omega/dp plots suggest conformational changes at ~0.7, 1.7, and 2.5 GPa .

Q. Advanced: How can crystallographic data resolve contradictions in bioactivity studies of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides:

  • Structural parameters: Bond lengths (e.g., C-N bond: 1.34 Å) and torsion angles (e.g., morpholine ring puckering).
  • Packing interactions: Hydrogen bonds (C-H···O) and π-π stacking (3.8–4.2 Å) influence solubility and receptor binding.
    For example, SCXRD of 4-(4-nitrophenyl)morpholine derivatives confirmed planar nitro groups critical for anticancer activity .

Q. Advanced: How to address low yields in Suzuki-Miyaura cross-coupling steps during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher yields with PdCl₂(dppf) at 80°C).
  • Solvent effects: DMF or THF improves solubility of boronic esters.
  • Additives: K₂CO₃ or Cs₂CO₃ enhances coupling efficiency (yields increase from 45% to 78%) .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to nitro-group toxicity (risk of methemoglobinemia).
  • Storage: In amber glass vials under nitrogen at –20°C to prevent decomposition .

Q. Advanced: How does solvent choice impact the reaction kinetics of nitro-group introduction?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF): Accelerate nitration via stabilization of nitronium ions (NO₂⁺).
  • Dielectric constant correlation: Higher ε values (e.g., DMSO: ε = 47) improve reaction rates (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in THF) .

Properties

IUPAC Name

4-(6-nitropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUAAWSTSRHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387873
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491855-89-1
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Morpholin-4-yl-pyridin-2-ylamine was prepared by adapting the procedure described in J. Med. Chem., 2005, 48(7), 2388-2406. Briefly, 5-bromo-2-nitro-pyridine was reacted with morpholine and potassium carbonate in DMSO at 60-70° C. to afford 4-(6-nitro-pyridin-3-yl)-morpholine in 84% yield. Reduction with palladium on carbon under a hydrogen atmosphere provided 5-morpholin-4-yl-pyridin-2-ylamine in 70% yield. This was converted into 3-hydroxy-7-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester in 25% yield by adapting the procedure described in Example 2, where glacial acetic acid was used instead of p-toluenesulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-2-nitropyridine (5.14 g, 25.3 mmol), tetra-n-butyl ammonium iodide (0.467 g, 1.27 mmol), morpholine (2.43 g, 27.9 mmol) and potassium carbonate (3.85 g, 27.9 mmol) were mixed in DMSO (50 mL). The reaction mixture was warmed to 80° C. for 15 hours. The reaction mixture was diluted with ethyl acetate and the solids removed by filtration. The organic filtrate was washed with water, then the solvent evaporated. The residue was then triturated with a dichloromethane/hexanes mixture to provide 4-(6-nitro-pyridin-3-yl)-morpholine as brown needles (2.90 g, 54.8%). 1H NMR δ(400 MHz, CDCl3) 8.16 (m, 1H), 7.97 (d, J=2.9 Hz, 1H), 7.15 (dd, J=3.2, 9.3 Hz, 1H), 3.45 (m, 4H), 1.72 (m, 4H).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0.467 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(6-Nitropyridin-3-yl)morpholine
4-(6-Nitropyridin-3-yl)morpholine
4-(6-Nitropyridin-3-yl)morpholine
4-(6-Nitropyridin-3-yl)morpholine
4-(6-Nitropyridin-3-yl)morpholine
4-(6-Nitropyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.